

An In-depth Technical Guide to Pyrimidine-5-carboxylic Acid

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Compound of Interest

Compound Name: *Pyrimidine-5-carboxylic acid*

Cat. No.: *B188909*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrimidine-5-carboxylic acid**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role within relevant biological pathways.

Core Chemical Identifiers

Pyrimidine-5-carboxylic acid is a fundamental building block in the synthesis of a wide array of biologically active molecules.^[1] Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug design.^[2]

Identifier	Value	Source
CAS Number	4595-61-3	[3] [4] [5] [6]
MDL Number	MFCD00856162	[4]
Molecular Formula	C ₅ H ₄ N ₂ O ₂	[3] [5]
Molecular Weight	124.10 g/mol	[3] [4]
IUPAC Name	Pyrimidine-5-carboxylic acid	[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Pyrimidine-5-carboxylic acid** is crucial for its application in experimental settings and for predicting its behavior in biological systems.

Property	Value	Source
Melting Point	270-272 °C (decomposes)	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in hot water and alkaline solutions.	
pKa	~3.5 (estimated for the carboxylic acid group)	
LogP	-0.85 (estimated)	
SMILES	<chem>O=C(O)c1cncnc1</chem>	[4]
InChI	InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)	[3][4]

Synthesis and Experimental Protocols

The synthesis of **Pyrimidine-5-carboxylic acid** can be achieved through various methods. A common and effective laboratory-scale preparation involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl Pyrimidine-5-carboxylate

This protocol outlines the general procedure for the synthesis of **Pyrimidine-5-carboxylic acid** from ethyl pyrimidine-5-carboxylate.[5]

Materials:

- Ethyl pyrimidine-5-carboxylate
- 4 M Sodium hydroxide (NaOH) solution
- 4 M Hydrochloric acid (HCl) solution
- Petroleum ether
- Deionized water
- Standard laboratory glassware (beaker, filtration apparatus, etc.)
- Magnetic stirrer

Procedure:

- In a suitable beaker, mix 19.50 mL (149 mmol) of ethyl pyrimidine-5-carboxylate with 40 mL of 4 M sodium hydroxide solution at room temperature.[5]
- Stir the reaction mixture vigorously for approximately 0.1 hour.[5]
- Carefully add 40 mL of 4 M hydrochloric acid solution to neutralize the mixture. A precipitate of **Pyrimidine-5-carboxylic acid** will form.[5]
- Collect the precipitate by filtration using a Buchner funnel.
- Wash the collected solid with petroleum ether to remove any unreacted starting material and organic impurities.[5]
- Dry the purified product under vacuum to obtain **Pyrimidine-5-carboxylic acid**. A typical yield for this reaction is approximately 80%.[5]

Role in Biological Pathways and Drug Development

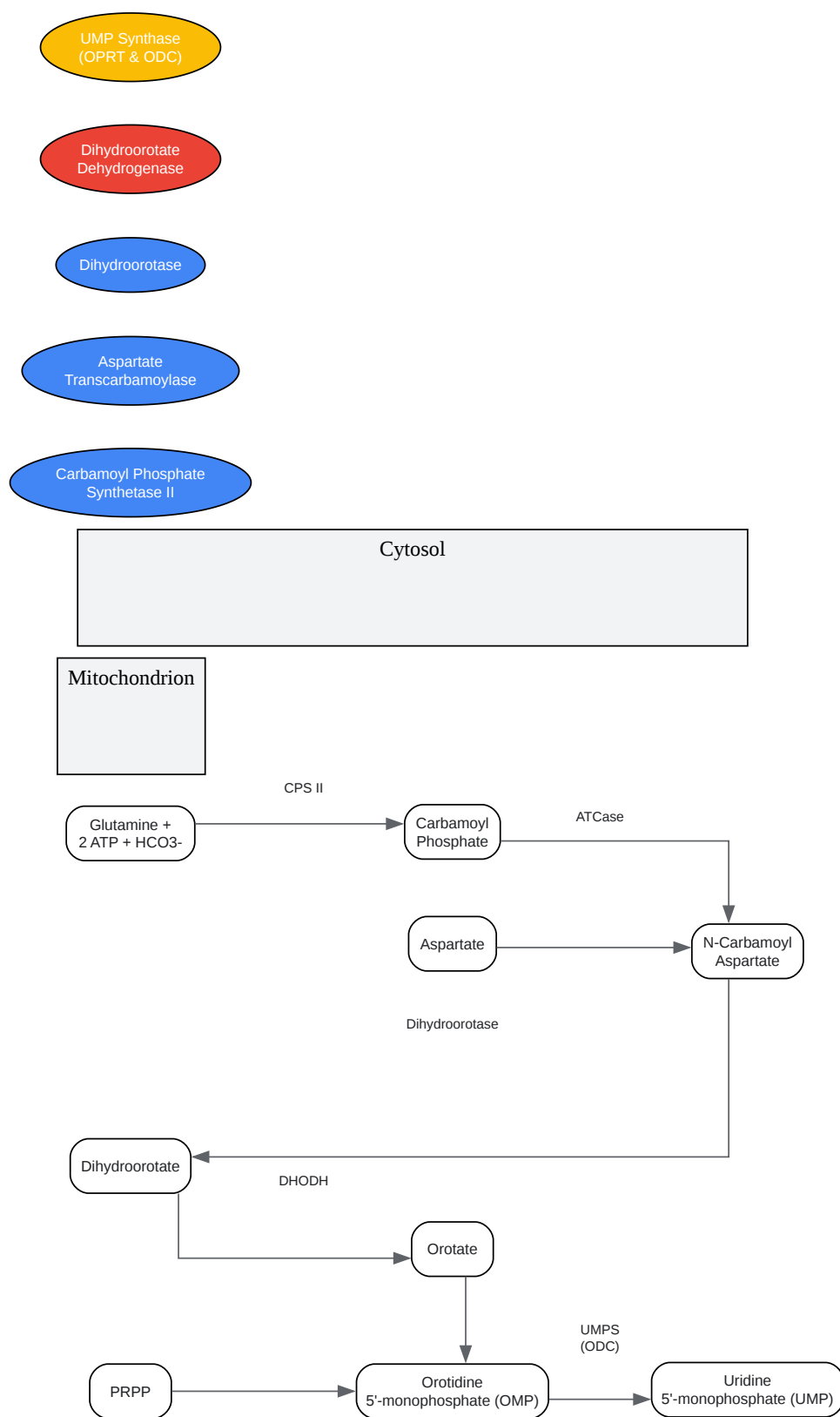
Pyrimidine derivatives are of immense interest in drug discovery due to their presence in the fundamental building blocks of nucleic acids (thymine, cytosine, and uracil) and their ability to interact with a wide range of biological targets.[7][8] The pyrimidine scaffold is a privileged

structure in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.^{[1][2][9]}

The introduction of a carboxylic acid group at the 5-position of the pyrimidine ring provides a key functional handle for further chemical modifications, allowing for the synthesis of complex molecules with tailored pharmacological profiles. This functional group can participate in hydrogen bonding and other interactions within the active sites of enzymes and receptors, contributing to the potency and selectivity of the drug candidate.

De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidine nucleotides in biological systems is a fundamental metabolic pathway. Understanding this pathway is critical for the development of drugs that target nucleotide metabolism, a common strategy in cancer chemotherapy. The diagram below illustrates the key steps in the de novo pyrimidine biosynthesis pathway, which ultimately leads to the formation of uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides.



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Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

This diagram illustrates the enzymatic steps in the de novo synthesis of pyrimidine nucleotides, starting from simple precursors. The enzymes catalyzing these reactions are key targets for therapeutic intervention.

Conclusion

Pyrimidine-5-carboxylic acid is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthesis routes, and its position as a key building block for pharmacologically active molecules underscore its importance. A thorough understanding of its chemistry and biological context, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Pyrimidine-5-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188909#pyrimidine-5-carboxylic-acid-cas-number-and-mdl-number]

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